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Compound of Interest

Compound Name: Tridecanoic acid

Cat. No.: B123370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is a minor yet significant

component of dairy fat. Unlike its even-chained counterparts, the metabolism of tridecanoic
acid yields propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, highlighting its

unique role in energy metabolism. This technical guide provides a comprehensive overview of

the natural occurrence of tridecanoic acid in various dairy products, detailed experimental

protocols for its quantification, and an examination of its metabolic pathway.

Quantitative Occurrence of Tridecanoic Acid in
Dairy Products
Tridecanoic acid is found in trace amounts across a range of dairy products. Its concentration

is influenced by factors such as the animal's diet, breed, and the processing methods of the

dairy product. The following table summarizes the quantitative data on tridecanoic acid
presence in various dairy items.
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Dairy Product Tridecanoic Acid Concentration (mg/100g)

Ordinary Liquid Milk 3

Goat Milk 3

Yogurt (whole milk, unsweetened) 3

Cream (milk fat) 39

Whipping Cream (milk fat) 33

Butter (from buffalo milk) 100 (approx. 0.10% of total fatty acids)[1]

Natural Cheese (Cream) 27

Natural Cheese (Parmesan) 26

Natural Cheese (Gouda) 23

Natural Cheese (Blue) 22

Natural Cheese (Camembert) 22

Cheese Spread 22

Natural Cheese (Edam) 21

Natural Cheese (Emmental) 21

Natural Cheese (Cottage) 4

Ghee (from buffalo milk) 70 (approx. 0.07% of total fatty acids)[1]

Note: The data is compiled from various sources and represents approximate values.

Concentrations can vary. Data from Whole Food Catalog and a study on buffalo milk products

were used.[1][2][3]

Experimental Protocols for Quantification
The accurate quantification of tridecanoic acid in dairy products is crucial for research and

quality control. Gas chromatography (GC) coupled with either a flame ionization detector (FID)

or a mass spectrometer (MS) is the most common analytical technique. Below is a detailed

methodology for the analysis of fatty acids, including tridecanoic acid, in dairy matrices.
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Lipid Extraction
The initial step involves the extraction of lipids from the dairy product. The Roese-Gottlieb

method is a standard procedure for dairy.

Objective: To isolate the total lipid fraction from the non-lipid components of the dairy

product.

Procedure:

Weigh a representative sample of the dairy product (e.g., 10g of milk, 2g of cheese).

Add ammonium hydroxide to dissolve proteins and neutralize acidity.

Perform a liquid-liquid extraction using a mixture of diethyl ether and petroleum ether to

separate the lipids.

The solvent layer containing the lipids is collected and the solvent is evaporated under a

stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)
Triglycerides, the main component of milk fat, are not volatile enough for GC analysis.

Therefore, they are converted into their more volatile fatty acid methyl esters (FAMEs).

Objective: To convert fatty acids from triglycerides into FAMEs for GC analysis.

Procedure (Acid-Catalyzed Transesterification):

To the extracted lipid sample, add a solution of methanolic sulfuric acid (e.g., 2% H₂SO₄ in

methanol).

Heat the mixture in a sealed vial at a controlled temperature (e.g., 70°C) for a specified

time (e.g., 2 hours) to allow for the transesterification reaction to complete.

After cooling, add a non-polar solvent like hexane to extract the FAMEs.
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Wash the hexane layer with a salt solution to remove any remaining catalyst and by-

products.

The hexane layer containing the FAMEs is then carefully collected and may be

concentrated if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
The prepared FAMEs are then analyzed by GC-MS to identify and quantify individual fatty

acids.

Objective: To separate, identify, and quantify the individual FAMEs, including tridecanoic
acid methyl ester.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or similar.

Mass Spectrometer: Agilent 5977A MSD or similar.

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A programmed temperature ramp is used to separate the

FAMEs based on their boiling points and polarity. A typical program might start at a lower

temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 240°C).

Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C) to

ensure volatilization of the sample and prevent condensation.

MS Parameters: Operated in either full scan mode for identification or selected ion

monitoring (SIM) mode for enhanced sensitivity and quantification.
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Quantification: The concentration of tridecanoic acid is determined by comparing the peak

area of its methyl ester to the peak area of a known amount of an internal standard (e.g.,

nonadecanoic acid, C19:0) that is added to the sample before processing.

Visualization of Experimental Workflow and
Metabolic Pathway
To aid in the understanding of the analytical process and the metabolic fate of tridecanoic
acid, the following diagrams are provided.
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Caption: Experimental workflow for the quantification of tridecanoic acid in dairy products.
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Caption: Metabolic pathway of tridecanoic acid, highlighting its conversion to succinyl-CoA.[4]

[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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